molecular formula C19H27ClN2O B13733782 Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-6-methyl-, monohydrochloride CAS No. 18638-85-2

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-6-methyl-, monohydrochloride

Cat. No.: B13733782
CAS No.: 18638-85-2
M. Wt: 334.9 g/mol
InChI Key: XVQIDQAYNDBYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-6-methyl-, monohydrochloride is a synthetic organic compound. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazole derivatives typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to carbazole-3,6-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions to introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carbazole-3,6-dione, while alkylation can introduce various alkyl groups onto the nitrogen atom of the carbazole ring.

Scientific Research Applications

Carbazole derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their potential as anticancer, antimicrobial, and antiviral agents.

    Medicine: Investigated for their use in drug development, particularly for neurological disorders.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of carbazole derivatives varies depending on their specific structure and application. In medicinal chemistry, they may interact with various molecular targets such as enzymes, receptors, and DNA. For example, some carbazole derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, known for its use in dyes and pigments.

    1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole with different biological activities.

    9-Ethylcarbazole: Used in organic electronics and as a hydrogen storage material.

Uniqueness

The specific compound “Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-6-methyl-, monohydrochloride” is unique due to the presence of the diethylaminoethyl and methyl groups, which may confer distinct biological and chemical properties compared to other carbazole derivatives.

Properties

CAS No.

18638-85-2

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

IUPAC Name

diethyl-[2-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl]azanium;chloride

InChI

InChI=1S/C19H26N2O.ClH/c1-4-20(5-2)11-12-21-17-10-9-14(3)13-16(17)15-7-6-8-18(22)19(15)21;/h9-10,13H,4-8,11-12H2,1-3H3;1H

InChI Key

XVQIDQAYNDBYGT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(C=C(C=C2)C)C3=C1C(=O)CCC3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.